DAAO inhibitor-1

DAAO inhibition Schizophrenia research D-serine modulation

Procure the positionally defined 6-fluoro isomer essential for reproducible DAAO inhibition. In vitro IC50 0.12 µM; elevates plasma D-serine in vivo. Alternative 5-/7-fluoro isomers lack meaningful activity. Moderate lipophilicity (LogP 1.62) supports CNS research. Critical for NMDA hypofunction studies.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 2065250-25-9
Cat. No. B1673870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAAO inhibitor-1
CAS2065250-25-9
SynonymsDAAO inhibitor-1;  DAAO inhibitor-1;  DAAO inhibitor1; 
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NNC2=O
InChIInChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
InChIKeyKBPHAHZMJXVUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indazol-3(2H)-one (CAS 2065250-25-9): Pharmacologically Active Fluorinated Indazolone Scaffold for DAAO-Targeted Research


6-Fluoro-1H-indazol-3(2H)-one (CAS 2065250-25-9), also known as DAAO inhibitor-1, KUN50259, or Compound 35, is a fluorinated 1H-indazol-3-ol derivative with the molecular formula C7H5FN2O and molecular weight 152.13 g/mol . The compound features a fluorine substitution at the 6-position of the indazole ring and exists as a 3-hydroxy/3-one tautomeric system, which contributes to its recognition profile at the D-amino acid oxidase (DAAO) active site [1]. Its computed consensus LogP of 1.62 indicates moderate lipophilicity suitable for CNS penetration research applications .

Why Generic Substitution Fails: Quantified Positional Sensitivity of Fluoro-Indazol-3-one Isomers in DAAO Inhibition


Fluorinated indazol-3-one isomers cannot be treated as interchangeable building blocks or pharmacophores due to pronounced positional sensitivity in target engagement. In the 1H-indazol-3-ol chemotype series evaluated for DAAO inhibition, the position of the fluorine substituent critically determines inhibitory potency: the 6-fluoro isomer (this compound) achieves sub-micromolar activity, whereas the 5-fluoro and 7-fluoro regioisomers exhibit substantially reduced or undetectable inhibition under identical assay conditions [1]. This positional dependence arises from specific hydrogen-bonding and hydrophobic interactions within the DAAO active site pocket that are disrupted when the fluorine atom is relocated . Consequently, procurement of the correct positional isomer is essential for reproducible biological outcomes in DAAO-targeted studies.

6-Fluoro-1H-indazol-3(2H)-one: Head-to-Head Quantitative Evidence for Differentiated Procurement Decisions


DAAO Inhibitory Potency: 6-Fluoro Isomer vs. 5-Fluoro and 7-Fluoro Regioisomers

In a systematic structure-activity relationship study of 1H-indazol-3-ol derivatives as DAAO inhibitors, the 6-fluoro-substituted compound (Compound 37) demonstrated potent inhibition with an IC50 of 0.12 μM . In contrast, the 5-fluoro regioisomer exhibited no detectable inhibitory activity at the concentrations tested, and the 7-fluoro analog similarly showed negligible potency [1]. This positional specificity confirms that the 6-fluoro substitution pattern is optimal for DAAO target engagement within this chemotype series.

DAAO inhibition Schizophrenia research D-serine modulation

In Vivo Pharmacodynamic Validation: Plasma D-Serine Elevation in Murine Model

In an in vivo proof-of-concept study in mice, administration of 6-fluoro-1H-indazol-3-ol (Compound 37) resulted in a statistically significant increase in plasma D-serine levels relative to vehicle control [1]. D-Serine is a well-established endogenous co-agonist of the NMDA receptor, and its elevation serves as a direct pharmacodynamic biomarker of DAAO inhibition in vivo . While the parent publication does not provide head-to-head in vivo data for the 5-fluoro or 7-fluoro isomers, their lack of in vitro activity precludes meaningful in vivo comparison; the in vivo effect observed for the 6-fluoro compound is therefore class-defining for this chemotype.

In vivo pharmacology D-serine biomarker CNS drug discovery

Off-Target Isoaspartate Aminotransferase Inhibition Profile

Beyond its primary DAAO activity, 6-fluoro-1,2-dihydroindazol-3-one has been characterized for inhibition of isoaspartate aminotransferase (IC50 = 4.8 nM) and dihydroisoaspartate aminotransferase (IC50 = 3.1 nM) . These nanomolar activities, while representing a distinct pharmacological profile, should be considered in experimental designs where DAAO selectivity is paramount. The compound's DAAO IC50 of 0.12 μM is approximately 25- to 40-fold higher (less potent) than its activity against these aminotransferases .

Enzyme selectivity Isoaspartate aminotransferase Off-target profiling

Comparative Physicochemical and Predicted ADME Profile vs. Non-Fluorinated Indazol-3-one

The presence of the 6-fluoro substituent alters key physicochemical parameters relative to the unsubstituted 1H-indazol-3(2H)-one parent scaffold. Computed properties for 6-fluoro-1H-indazol-3(2H)-one include a consensus LogP of 1.62, a bioavailability score of 0.55, and full compliance with Lipinski's Rule of Five (Lipinski score 0.0) . While comparable computed data for the non-fluorinated analog is not available in the same dataset, the fluorine substitution is documented to enhance metabolic stability compared to non-fluorinated indazole analogs .

Physicochemical properties ADME prediction CNS drug-likeness

Validated Application Scenarios for 6-Fluoro-1H-indazol-3(2H)-one Based on Quantitative Evidence


DAAO Inhibitor Screening and Lead Optimization in CNS Drug Discovery

The compound's validated DAAO IC50 of 0.12 μM and demonstrated in vivo elevation of plasma D-serine in mice establish it as a structurally characterized, efficacious starting point for DAAO-targeted drug discovery programs [1]. Its well-defined potency and favorable predicted CNS drug-like properties (consensus LogP 1.62, Lipinski compliance) make it suitable as a reference inhibitor for screening campaigns, a scaffold for SAR exploration, or a positive control in DAAO activity assays. Researchers can procure with confidence knowing that alternative fluoro-indazol-3-one positional isomers (5-fluoro, 7-fluoro) have been demonstrated to lack meaningful DAAO inhibitory activity .

NMDA Receptor Hypofunction Research and D-Serine Pathway Modulation

Given the compound's capacity to elevate plasma D-serine levels in vivo, it is a valuable tool for investigating NMDA receptor hypofunction, a mechanism implicated in schizophrenia and related cognitive disorders [1]. The compound enables pharmacological interrogation of the DAAO/D-serine/NMDA receptor axis without requiring complex peptide-based or large-molecule inhibitors. The quantitative demonstration of in vivo target engagement distinguishes this compound from many structurally related indazole derivatives that lack pharmacodynamic validation .

Medicinal Chemistry Scaffold for Fluoro-Indazole-Derived Kinase Inhibitor Libraries

The 6-fluoro-1H-indazol-3(2H)-one core serves as a privileged scaffold for derivatization into targeted kinase inhibitors and antitumor compound libraries [1]. The compound's physicochemical properties, including the metabolically stabilizing 6-fluoro substituent and the synthetically versatile 3-hydroxy/keto functionality, enable its use as a key building block in diversity-oriented synthesis . The positionally defined fluorination pattern ensures predictable electronic effects in downstream SAR studies, which would be confounded if the incorrect regioisomer were inadvertently substituted.

Quote Request

Request a Quote for DAAO inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.